(S)-1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride
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Overview
Description
1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions under mild conditions, leading to the formation of the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the triazole ring or the pyrrolidine ring.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield dihydrotriazole derivatives .
Scientific Research Applications
1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand for various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
- 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole monohydrochloride
- 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole free base
Uniqueness: 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability compared to its monohydrochloride and free base counterparts. This makes it more suitable for certain applications, particularly in aqueous environments .
Properties
Molecular Formula |
C6H12Cl2N4 |
---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
1-[(3S)-pyrrolidin-3-yl]triazole;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-7-5-6(1)10-4-3-8-9-10;;/h3-4,6-7H,1-2,5H2;2*1H/t6-;;/m0../s1 |
InChI Key |
VEAVKKCPYFVAGM-ILKKLZGPSA-N |
Isomeric SMILES |
C1CNC[C@H]1N2C=CN=N2.Cl.Cl |
Canonical SMILES |
C1CNCC1N2C=CN=N2.Cl.Cl |
Origin of Product |
United States |
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